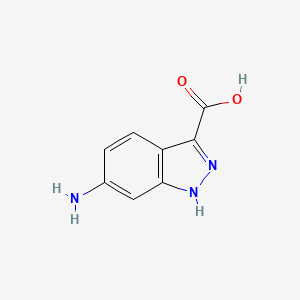

6-amino-1H-indazole-3-carboxylic acid

CAS No.: 885519-22-2

Cat. No.: VC2108382

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885519-22-2 |

|---|---|

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 6-amino-1H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |

| Standard InChI Key | DTWBPHVPQMMVNK-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1N)NN=C2C(=O)O |

| Canonical SMILES | C1=CC2=C(C=C1N)NN=C2C(=O)O |

Introduction

Chemical Structure and Properties

6-Amino-1H-indazole-3-carboxylic acid (CAS No.: 885519-22-2) is a derivative of indazole, featuring a bicyclic aromatic structure consisting of a benzene ring fused to a pyrazole ring. This heterocyclic compound has the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. The presence of the amino group at the 6-position and the carboxylic acid group at the 3-position creates a molecule with distinctive chemical reactivity and potential binding properties. These functional groups provide sites for hydrogen bonding and further chemical modifications, making this compound particularly valuable in medicinal chemistry. The structural arrangement of these functional groups contributes to the compound's physicochemical properties, which influence its solubility, stability, and potential biological interactions.

Physical and Chemical Characteristics

The physical state of 6-amino-1H-indazole-3-carboxylic acid is typically a solid at room temperature, consistent with similar heterocyclic compounds containing carboxylic acid functional groups. The compound's solubility is influenced by its balanced polar and non-polar regions, with the carboxylic acid and amino groups enhancing water solubility while the aromatic rings contribute to lipophilicity. This balanced profile is advantageous for pharmaceutical applications, as it potentially allows for both reasonable bioavailability and penetration of biological membranes. The compound's unique structure with multiple functional groups makes it reactive toward various chemical modifications, which is beneficial for its application as a building block in synthetic chemistry.

Structural Comparison with Related Compounds

The structure of 6-amino-1H-indazole-3-carboxylic acid places it within a family of substituted indazole derivatives, many of which have demonstrated significant biological activities. The positional isomers and differently substituted analogs often display varying biological profiles, highlighting the importance of the specific positioning of functional groups. The 6-amino substitution differentiates this compound from other indazole derivatives, potentially conferring unique properties compared to its structural analogs. This compound shares structural similarities with indazole-3-carboxylic acid, which has established applications in pain and inflammation treatment .

Table 1: Chemical and Physical Properties of 6-Amino-1H-indazole-3-carboxylic Acid

| Property | Value/Description |

|---|---|

| Chemical Name | 6-Amino-1H-indazole-3-carboxylic acid |

| CAS Registry Number | 885519-22-2 |

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| Chemical Structure | Indazole core with amino group at 6-position and carboxylic acid at 3-position |

| Physical State | Solid |

| Functional Groups | Amino (-NH2), Carboxylic acid (-COOH), Indazole heterocycle |

| Hydrogen Bond Donors | 3 (N-H of indazole, -NH2, -COOH) |

| Hydrogen Bond Acceptors | 5 (N atoms of indazole, -NH2, -COOH) |

| Synthetic Approach | Key Intermediates | Advantages | Challenges |

|---|---|---|---|

| Diazotization of ortho-substituted aniline derivatives | Diazonium salt intermediate | Established methodology, mild conditions, high yields | Regioselectivity issues, managing multiple functional groups |

| Nitro reduction approach | 6-Nitro-1H-indazole-3-carboxylic acid | Selective introduction of amino group | Additional reduction step, potential side reactions |

| Directed functionalization of indazole core | 1H-Indazole-3-carboxylic acid | Direct access to the target position | Selectivity in functionalization, protecting group strategies |

| Cyclization of pre-functionalized benzene derivatives | Appropriately substituted ortho-aminobenzacetamides | One-pot synthesis potential | Preparation of complex precursors |

Biological Activity and Pharmacological Applications

Indazole derivatives, including compounds structurally related to 6-amino-1H-indazole-3-carboxylic acid, have demonstrated diverse biological activities that make them valuable scaffolds in medicinal chemistry. Research on indazole derivatives has revealed promising antitumor properties, with some compounds affecting cell cycle distribution and inducing apoptosis in cancer cells. These activities often involve modulation of critical cellular pathways, such as the p53/MDM2 pathway, which plays a crucial role in regulating cell growth and programmed cell death. The specific biological profile of 6-amino-1H-indazole-3-carboxylic acid remains to be fully characterized, but its structural features suggest potential pharmacological activities similar to those observed with other functionalized indazole derivatives.

Antitumor Activities

Studies on related indazole compounds indicate that structural modifications to the indazole scaffold can enhance antitumor efficacy. Some derivatives have demonstrated selective inhibition against cancer cell lines while exhibiting limited toxicity toward normal cells, suggesting potential applications in targeted cancer therapy. The mechanism of anticancer activity often involves interference with cell cycle progression, induction of apoptosis, or inhibition of specific kinases or other enzymes essential for cancer cell proliferation and survival. The amino group at the 6-position of 6-amino-1H-indazole-3-carboxylic acid could potentially contribute to enhanced binding to specific biological targets involved in cancer development and progression, warranting investigation of its anticancer properties.

| Structural Feature | Potential Biological Activity | Possible Mechanism |

|---|---|---|

| Indazole core structure | Anti-inflammatory, Analgesic | Modulation of inflammatory pathways, Cyclooxygenase inhibition |

| 3-Carboxylic acid group | Binding to protein targets | Hydrogen bonding interactions, Ionic interactions with basic residues |

| 6-Amino substitution | Enhanced cellular uptake, Target selectivity | Hydrogen bond donation, Improved aqueous solubility |

| Bicyclic aromatic system | DNA intercalation, Enzyme inhibition | π-π stacking interactions, Hydrophobic binding |

Applications in Chemical Synthesis and Drug Discovery

6-Amino-1H-indazole-3-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of both amino and carboxylic acid functional groups provides reactive sites for various chemical transformations, allowing for the generation of diverse chemical libraries based on this scaffold. Common modifications might include amide formation through the carboxylic acid group, further functionalization of the amino group through alkylation or acylation, or transformation of the heterocyclic core to create new ring systems. These structural diversification strategies enable medicinal chemists to explore structure-activity relationships and optimize the biological profiles of compounds derived from this versatile scaffold.

Role in Fragment-Based Drug Discovery

The relatively small size and distinctive functional group arrangement of 6-amino-1H-indazole-3-carboxylic acid make it potentially valuable in fragment-based drug discovery approaches. This methodology involves identifying small molecular fragments that weakly bind to biological targets and subsequently growing or linking these fragments to develop high-affinity ligands. The indazole core with its multiple points for chemical elaboration represents an attractive fragment for such approaches. The amino and carboxylic acid groups provide convenient handles for linking to other fragments or for introducing additional functionality to enhance binding affinity and selectivity. The bicyclic aromatic system can participate in π-π stacking interactions with aromatic amino acid residues in protein binding pockets, contributing to target binding.

Applications in Combinatorial Chemistry

The functional group diversity of 6-amino-1H-indazole-3-carboxylic acid makes it well-suited for applications in combinatorial chemistry and parallel synthesis. Its carboxylic acid group can be coupled to various amines to generate amide libraries, while its amino group can undergo reactions with diverse electrophiles to create substituted amino derivatives. Additionally, the indazole N-H could potentially participate in N-alkylation reactions, further expanding the structural diversity accessible from this scaffold. Such combinatorial approaches facilitate the rapid generation and screening of compound libraries, accelerating the drug discovery process and enhancing the chances of identifying novel bioactive molecules based on the indazole framework.

| Functional Group | Potential Transformation | Resulting Derivative | Potential Application |

|---|---|---|---|

| Carboxylic acid | Amide formation | Carboxamide derivatives | Improved membrane permeability, Enhanced target binding |

| Amino group | Acylation/Sulfonylation | Amide/Sulfonamide derivatives | Modulated hydrogen bonding, Altered solubility |

| Amino group | Reductive amination | Secondary/Tertiary amines | Enhanced lipophilicity, Additional binding interactions |

| Indazole N-H | N-Alkylation | N-Substituted derivatives | Conformational restriction, Metabolic stability |

| Entire molecule | Coordination to metals | Metal complexes | Catalytic applications, Novel biological activities |

Structure-Activity Relationships and Drug Design Considerations

The structural features of 6-amino-1H-indazole-3-carboxylic acid offer valuable insights for rational drug design and the development of structure-activity relationships. The indazole scaffold provides a rigid framework that positions the amino and carboxylic acid functional groups in a specific three-dimensional arrangement, influencing their interactions with biological targets. The 6-amino substitution differentiates this compound from other indazole derivatives and may confer distinct binding properties compared to its structural analogs. Understanding how these structural elements contribute to biological activity is essential for designing optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Electronic and Steric Effects

The electronic properties of the indazole ring system, modified by the electron-donating amino group at the 6-position and the electron-withdrawing carboxylic acid at the 3-position, create a unique electronic distribution that can influence interactions with biological targets. The amino group increases electron density in the aromatic system, particularly at ortho and para positions relative to its attachment point, potentially enhancing nucleophilic character at these positions. Conversely, the carboxylic acid group decreases electron density in its vicinity, potentially creating a site favorable for interactions with electropositive regions of target biomolecules. These electronic effects, combined with the steric influence of the substituents, shape the compound's binding profile and reactivity patterns.

Hydrogen Bonding Patterns

The presence of multiple hydrogen bond donors and acceptors in 6-amino-1H-indazole-3-carboxylic acid enables complex hydrogen bonding networks with biological targets. The indazole N-H, the amino group, and the carboxylic acid all can serve as hydrogen bond donors, while the nitrogen atoms of the indazole ring, the amino nitrogen, and the carboxylate oxygens can function as hydrogen bond acceptors. This rich hydrogen bonding potential contributes to the specificity of interactions with protein binding pockets and influences properties such as solubility and membrane permeability. Strategic modification of these hydrogen bonding elements could fine-tune the compound's pharmacological profile and physicochemical properties for specific therapeutic applications.

Table 5: Comparison of 6-Amino-1H-indazole-3-carboxylic Acid with Related Compounds

| Compound | Key Structural Differences | Potential Impact on Activity |

|---|---|---|

| 6-Amino-1H-indazole-3-carboxylic acid | Amino group at 6-position | Enhanced hydrogen bonding, Altered electronic distribution |

| Indazole-3-carboxylic acid | No amino substitution | Reduced polarity, Different hydrogen bonding pattern |

| 6-Nitro-1H-indazole-3-carboxylic acid | Nitro instead of amino at 6-position | Electron-withdrawing effect, Potential bioisostere |

| 5-Amino-1H-indazole-3-carboxylic acid | Amino group at 5-position | Different spatial arrangement of functional groups |

| 7-Fluoro-1H-indazole-3-carboxylic acid | Fluoro at 7-position instead of amino at 6-position | Increased lipophilicity, Metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume